molecular formula C15H21N5O B6429685 1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide CAS No. 2034552-11-7

1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide

Cat. No.: B6429685
CAS No.: 2034552-11-7
M. Wt: 287.36 g/mol
InChI Key: FPWYEOZTAGXUCO-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with three methyl groups at positions 1, 3, and 3. The carboxamide moiety at position 4 is linked to a 2-methylcyclopenta[c]pyrazole methyl group, creating a fused bicyclic system. This structural complexity enhances rigidity and may influence binding affinity in biological systems.

Properties

IUPAC Name

1,3,5-trimethyl-N-[(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N5O/c1-9-14(10(2)19(3)17-9)15(21)16-8-13-11-6-5-7-12(11)18-20(13)4/h5-8H2,1-4H3,(H,16,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWYEOZTAGXUCO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)NCC2=C3CCCC3=NN2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3,5-trimethyl-N-({2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)-1H-pyrazole-4-carboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

Pharmacological Potential

The pyrazole scaffold is known for its diverse pharmacological properties. Compounds containing this structure have exhibited activities such as anti-inflammatory, analgesic, antimicrobial, and anticancer effects. The specific compound has been explored for its potential therapeutic applications:

  • Anti-inflammatory Activity : Research indicates that pyrazole derivatives can significantly reduce inflammation. For instance, compounds derived from pyrazole have shown inhibition rates of over 84% in carrageenan-induced paw edema models when compared to standard anti-inflammatory drugs like diclofenac .
  • Antimicrobial and Antitubercular Properties : Studies have demonstrated that certain pyrazole derivatives possess notable antimicrobial activity against various bacterial strains and exhibit effectiveness against Mycobacterium tuberculosis .

The mechanisms by which this compound exerts its effects are still under investigation. However, several studies suggest:

  • Inhibition of Pro-inflammatory Cytokines : Some derivatives have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Enzymatic Inhibition : Certain compounds have been identified as monoamine oxidase inhibitors (MAO-B), which could contribute to their neuroprotective effects .

Case Study 1: Anti-inflammatory Efficacy

In a study evaluating the anti-inflammatory properties of various pyrazole derivatives including the compound of interest, researchers found that specific analogs demonstrated significant inhibition of paw edema in rats. For example:

CompoundInhibition Rate (%)Standard Drug Comparison
Compound A84.2%Diclofenac (86.72%)
Compound B76%Dexamethasone (76%)

This study highlighted the potential of these compounds as alternatives to conventional anti-inflammatory medications .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of pyrazole derivatives against common pathogens. The results indicated that several compounds exhibited effective inhibition against strains such as E. coli and Bacillus subtilis, with some achieving over 90% inhibition at specific concentrations:

CompoundTarget PathogenInhibition Rate (%)
Compound CE. coli92%
Compound DBacillus subtilis95%

This underscores the potential for developing new antimicrobial agents from pyrazole derivatives .

Comparison with Similar Compounds

Comparison with Similar Pyrazole Carboxamide Derivatives

Physical and Spectroscopic Properties

Melting points and spectroscopic data highlight trends:

  • Melting Points : Chlorinated analogs (e.g., 3b , mp 171–172°C) exhibit higher melting points than methylated derivatives (e.g., 3c , mp 123–125°C) due to stronger intermolecular forces . The target compound’s melting point is unreported but expected to fall between these ranges.
  • NMR Signatures : The target compound’s $ ^1H $-NMR would display distinct signals for the cyclopenta[c]pyrazole protons (δ ~2.4–3.0 ppm for methyl groups) and pyrazole methyls (δ ~2.6 ppm), differing from aryl proton clusters (δ ~7.2–8.1 ppm) in 3a–3p .

Data Tables

Table 1: Structural and Physical Comparison of Selected Pyrazole Carboxamides

Compound Pyrazole Substituents Carboxamide Linkage Melting Point (°C) Molecular Weight (g/mol)
Target Compound 1,3,5-Trimethyl Cyclopenta[c]pyrazol-methyl N/A ~350–400 (estimated)
3a () 5-Cl, 3-Me, 1-Ph N-(4-Cyano-1-Ph-pyrazol-5-yl) 133–135 403.1
5g () 1-(4-MeSO2Ph), 5-Naphthyl N-(3,5-di-t-Bu-4-OHPh) N/A 603.2
Compound 4-Me, 1-(2,4-diClPh) N-(3-Pyridylmethyl) N/A 435.7 (calculated)

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